N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide

Description

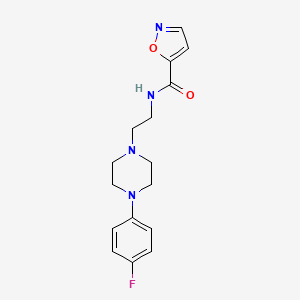

N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide is a synthetic compound characterized by a unique structural framework. Its core consists of an isoxazole-5-carboxamide moiety linked via an ethyl chain to a 4-(4-fluorophenyl)piperazine group. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers distinct electronic properties, while the 4-fluorophenyl-piperazine moiety is often associated with receptor-binding activity, particularly in the central nervous system (CNS) .

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O2/c17-13-1-3-14(4-2-13)21-11-9-20(10-12-21)8-7-18-16(22)15-5-6-19-23-15/h1-6H,7-12H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNILULFKXVDLQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=NO2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact withEquilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.

Mode of Action

It’s worth noting that similar compounds have shown to inhibit ents. The inhibition of ENTs can lead to a decrease in nucleotide synthesis and adenosine function, which can have significant effects on cellular processes.

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 335.39 g/mol. The structure contains an isoxazole ring, which is known for its diverse biological activities, and a piperazine moiety that contributes to its pharmacological profile.

Research indicates that this compound acts primarily as a Wnt/β-catenin signaling pathway agonist . Activation of this pathway is crucial for various cellular processes, including cell proliferation, differentiation, and survival. The compound's ability to modulate this signaling pathway may have implications in treating conditions such as cancer and neurodegenerative diseases .

Anticancer Properties

Studies have demonstrated that this compound exhibits anticancer activity through several mechanisms:

- Inhibition of Tumor Growth: In vitro assays showed that the compound significantly inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The observed IC50 values ranged from 1.5 µM to 10 µM, indicating potent activity against these malignancies .

- Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death. This mechanism is vital for eliminating malignant cells and preventing tumor progression .

Neuroprotective Effects

In addition to its anticancer properties, this compound has demonstrated neuroprotective effects :

- Reduction of Neuroinflammation: Animal models have indicated that the compound can reduce markers of neuroinflammation, which is associated with neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Enhancement of Cognitive Function: Preliminary studies suggest that treatment with this compound may improve cognitive function in models of neurodegeneration, potentially offering therapeutic benefits for conditions like dementia .

Case Study 1: Antitumor Activity in Breast Cancer

A study conducted on MCF-7 breast cancer cells evaluated the efficacy of this compound. The results indicated a significant reduction in cell viability with an IC50 value of 3 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects in Animal Models

In a controlled study using a mouse model of Alzheimer's disease, administration of the compound resulted in a marked decrease in amyloid-beta plaques and improved memory performance on cognitive tests. The findings suggest that this compound may not only protect neurons but also enhance synaptic plasticity, which is critical for learning and memory .

Comparison with Similar Compounds

Key Differences:

Heterocyclic Core: N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide employs an isoxazole ring, which is smaller (five-membered) and more electron-deficient than the pyrimidine ring (six-membered, two nitrogens) in compounds 13a–c . This difference may alter binding affinity to targets like serotonin or dopamine receptors.

Substituents: The fluorophenyl group in the query compound may improve metabolic stability and lipophilicity compared to the morpholine-carbonyl, nitro, or cyano substituents in 13a–c .

Implications of Structural Variations

- Electron-Deficient Cores : Isoxazole’s electron deficiency may enhance π-π stacking with aromatic residues in enzyme active sites, whereas pyrimidine’s dual nitrogen atoms could facilitate stronger hydrogen bonds .

- Substituent Effects: The fluorophenyl group’s moderate lipophilicity (logP ~2.5, estimated) may balance solubility and membrane permeability better than the polar nitro or cyano groups in 13b–c, which could limit CNS penetration .

Research Findings and Limitations

While direct pharmacological data for this compound is absent in the provided evidence, studies on pyrimidine analogs (13a–c) highlight the importance of:

- Heterocycle Choice : Pyrimidine derivatives exhibit high purity (>98%) and well-defined melting points, suggesting robust synthetic protocols . Isoxazole-based compounds may require optimized conditions due to ring strain.

Further studies are needed to characterize the query compound’s receptor affinity, metabolic stability, and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.